molecular formula C6H8N2O3S B8440778 Diaminobenzenesulphonic acid

Diaminobenzenesulphonic acid

Cat. No. B8440778
M. Wt: 188.21 g/mol
InChI Key: UGEHFOSBNBEWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966705

Procedure details

It is therefore possible, for example, to first acylate a diaminobenzenesulphonic acid with cyanuric chloride, to diazotise the resultant intermediate and to couple it in acid solution to the 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid, to condense the resultant monoazo compound in twice the molar amount with a diaminobenzene and to couple two moles of a diazotised aminobenzenesulphonic acid to the disazo compound which has been formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
monoazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([NH2:12])=[C:4]([S:8]([OH:11])(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.N1C(Cl)=NC(Cl)=NC=1Cl.NC1C2C(=CC(S(O)(=O)=O)=CC=2O)C=C(S(O)(=O)=O)C=1.NC1C=CC=CC=1N>>[NH2:12][C:3]1[CH:2]=[CH:7][CH:6]=[CH:5][C:4]=1[S:8]([OH:11])(=[O:9])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=CC1)S(=O)(=O)O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Three
Name
resultant intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O
Name
monoazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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